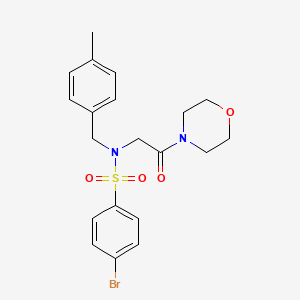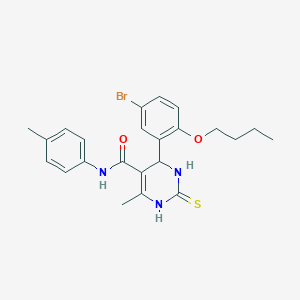
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H12N4O5S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.05284067 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Research has demonstrated innovative methods for synthesizing isoindole-1,3-diones, highlighting the versatility of thiadiazole derivatives in chemical synthesis. A study by Worlikar and Larock (2008) introduced a palladium-catalyzed aminocarbonylation process for creating 2-substituted isoindole-1,3-diones, showcasing a one-step approach that tolerates various functional groups, including nitro groups which are pertinent to the structure of the compound (Worlikar & Larock, 2008). This methodological advancement underscores the compound's synthetic accessibility and the potential for structural modification, enabling the exploration of its diverse applications in scientific research.
Antimicrobial Activity
Thiadiazole derivatives have been noted for their antimicrobial properties. Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases, which were evaluated for their antibacterial and antifungal activities. Although this study did not directly involve the specific compound , it demonstrates the broader antimicrobial potential of thiadiazole derivatives, suggesting possible research avenues for exploring the biological activities of "2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)-1H-isoindole-1,3(2H)-dione" (Vinusha et al., 2015).
Anticonvulsant Properties
The exploration of 1,3,4-thiadiazole derivatives for potential anticonvulsant activities has been a subject of interest. A study emphasized the promising anticonvulsant properties of N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with structural similarities, which was tested using the pentylentetrazole model of seizure. This research highlights the therapeutic potential of thiadiazole derivatives in the development of anticonvulsant drugs, suggesting a possible pharmacological application for the compound (Sych et al., 2018).
Inhibition of Nitric Oxide Synthase
Another study investigated the inhibitory activities of thiadiazoline and pyrazoline derivatives against nitric oxide synthase (NOS), indicating the potential of thiadiazole derivatives in modulating nitric oxide production, which is significant in various physiological and pathological processes. Although this research did not specifically focus on the exact compound , it provides insight into the potential biomedical applications of thiadiazole-based molecules (Arias et al., 2018).
Propriétés
IUPAC Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(3-nitrobenzoyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O5S/c1-2-15-20-21-19(29-15)22-17(25)13-7-6-11(9-14(13)18(22)26)16(24)10-4-3-5-12(8-10)23(27)28/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWUGPQSKQWUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061802.png)

![N-[2-(difluoromethoxy)benzyl]-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B4061821.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4061825.png)
![N-[2-chloro-5-(1-piperidinylsulfonyl)phenyl]-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4061837.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B4061840.png)
![4-methoxy-N-({[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4061848.png)
![2-{[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(2,6-diisopropylphenyl)acetamide](/img/structure/B4061866.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-phenoxyethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4061872.png)
![2,4-dichloro-N-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B4061874.png)
![N-ethyl-3,4-dimethoxy-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B4061880.png)
![N-methyl-5-[(8-quinolinyloxy)methyl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4061885.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4061892.png)
